molecular formula C13H6Cl4N2O3 B3620134 3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide

3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B3620134
M. Wt: 380.0 g/mol
InChI Key: MLEYYNNTZVZSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C13H6Cl4N2O3. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a nitro group attached to a benzamide core. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves the chlorination of nitrobenzene derivatives. One common method is the reaction of 3-chloro-4-nitrobenzoic acid with 2,4,5-trichloroaniline under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-chloro-4-amino-N-(2,4,5-trichlorophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential use in drug development. Its unique structure makes it a candidate for the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
  • 3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)aniline
  • 3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)phenol

Uniqueness

3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both nitro and amide functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4N2O3/c14-7-4-9(16)11(5-8(7)15)18-13(20)6-1-2-12(19(21)22)10(17)3-6/h1-5H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEYYNNTZVZSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.